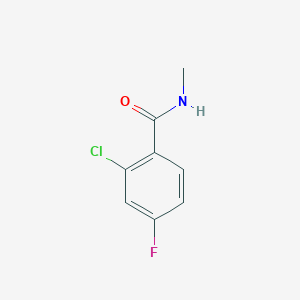

2-chloro-4-fluoro-N-methylbenzamide

Description

2-Chloro-4-fluoro-N-methylbenzamide (C₈H₆ClFNO) is a benzamide derivative featuring a chloro substituent at position 2, a fluoro substituent at position 4, and a methylamide group at the benzamide nitrogen. This compound belongs to a class of aromatic amides known for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The chloro and fluoro substituents impart electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity. The methylamide group contributes to steric and hydrogen-bonding properties, which are critical for molecular interactions in biological systems or crystalline packing .

Properties

Molecular Formula |

C8H7ClFNO |

|---|---|

Molecular Weight |

187.60 g/mol |

IUPAC Name |

2-chloro-4-fluoro-N-methylbenzamide |

InChI |

InChI=1S/C8H7ClFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) |

InChI Key |

KVIYBCNGSRDWSJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 2-Cl and 4-F substituents in this compound reduce electron density at the aromatic ring, favoring electrophilic substitution at meta/para positions. This contrasts with 4-Chloro-N-(2-methoxyphenyl)benzamide, where the methoxy group (electron-donating) directs reactivity to ortho/para positions .

- Hydrogen Bonding : The methylamide group in the target compound participates in weaker hydrogen bonding compared to the phenylamide group in 2-chloro-4-fluoro-N-phenylbenzamide, which forms intermolecular N–H⋯O bonds in crystalline structures .

- Solubility : Compounds with polar substituents (e.g., sulfonyl in , methoxy in ) exhibit higher aqueous solubility than the target compound.

Comparison with Analogues :

- N-Phenyl Derivatives : 2-Chloro-4-fluoro-N-phenylbenzamide is synthesized similarly using aniline instead of methylamine, yielding a higher molecular weight product with distinct crystallinity .

- Sulfonamide Analogues : Compounds like 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide require additional steps, such as sulfonation or iodination, increasing synthetic complexity .

Fluorescence and Spectroscopic Properties

While direct fluorescence data for this compound are unavailable, related compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibit pH-dependent fluorescence intensity, peaking at neutral pH due to optimal protonation states . The target compound’s fluorescence may be quenched by the chloro and fluoro substituents, which are known to reduce quantum yields in aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.